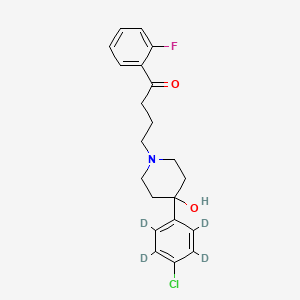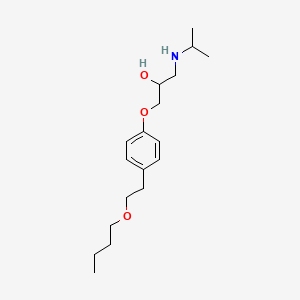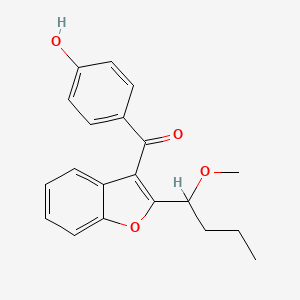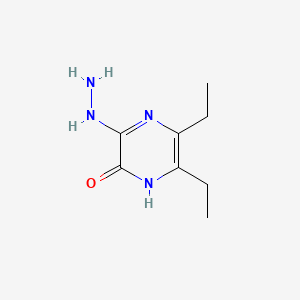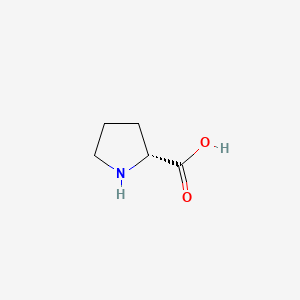
Gadobenic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadobenic Acid Disodium Salt, also known as gadobenate dimeglumine, is a complex of gadolinium with the ligand BOPTA . It is used as a gadolinium-based MRI contrast medium .
Synthesis Analysis
BOPTA, the ligand in this compound, is a derivative of DTPA in which one terminal carboxyl group, –C(O)OH is replaced by -C–O–CH2C6H5 . Gadobenic acid is closely related to gadopentetic acid . The synthesis of BOPTA was first reported in 1995 .Molecular Structure Analysis
In the “gadobenate” ion, the gadolinium ion is 9-coordinate with BOPTA acting as an 8-coordinating ligand . The ninth position is occupied by a water molecule, which exchanges rapidly with water molecules in the immediate vicinity of the strongly paramagnetic complex . This provides a mechanism for MRI contrast enhancement .Scientific Research Applications
Contrast Agents and Imaging Applications
Cumulative Administrations of Gadolinium-based Contrast Agents : This study reviews the risks of accumulation and toxicity of linear versus macrocyclic gadolinium-based contrast agents (GBCAs). The European Medicine Agency and the FDA have taken actions based on the accumulation risks associated with certain GBCAs, promoting a cautious approach to their use. This reflects the broader context within which Gadobenic Acid Disodium Salt, as a gadolinium-based agent, would be considered (Chehabeddine et al., 2019).
Focal Liver Lesion Detection and Characterization : Gadoxetic acid disodium (Gd-EOB-DTPA) is highlighted for its utility in liver imaging, demonstrating the critical role of gadolinium-based agents in enhancing diagnostic accuracy in hepatobiliary imaging. Such studies underscore the importance of gadolinium compounds, including this compound, in medical diagnostics (Purysko et al., 2011).
Safety and Guidelines for Use
Updated Clinical Practice Guideline on Use of GBCAs in Kidney Disease : Reflecting on the safety and regulatory guidelines, this paper discusses the updated practices for using GBCAs, including considerations for patients with renal impairments. It highlights the ongoing evaluations to ensure the safe use of GBCAs in vulnerable populations, relevant for this compound's application in clinical settings (Schieda et al., 2019).
Real-Life Safety Data from Pharmacovigilance Databases : Investigating the safety profile of GBCAs, this study utilizes data from major health authorities to assess symptoms associated with gadolinium exposure. It provides a basis for understanding potential concerns with GBCAs, offering insights into the safety considerations that would encompass this compound (Shahid et al., 2022).
Mechanism of Action
- In MRI, it specifically visualizes lesions in the central nervous system (CNS), brain, spine, and associated tissues .
- Additionally, it is used for magnetic resonance angiography (MRA) to evaluate adults with known or suspected renal or aorto-ilio-femoral occlusive vascular disease .
- When placed in an MRI instrument, protons generate images primarily based on proton density and proton relaxation dynamics .
- This exchange provides a mechanism for MRI contrast enhancement, allowing visualization of abnormal vascularity and lesions .
- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .
- At the molecular and cellular level, it enhances the signal intensity in affected tissues, aiding in diagnosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Gadobenic Acid Disodium Salt can be harmful if inhaled and may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . It is recommended to not breathe dust and use only outdoors or in a well-ventilated area .
Relevant Papers Two case reports were found where patients developed severe anaphylactic reactions after administration of this compound . These cases highlight the potential risks associated with the use of this compound and underscore the need for careful monitoring of patients during and after its administration.
Biochemical Analysis
Biochemical Properties
Gadobenic Acid Disodium Salt interacts with various biomolecules in the body. It is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . The benzene ring in its structure confers weak protein binding, leading to increased R1 and R2 relaxivity .
Cellular Effects
This compound influences cell function by enhancing the contrast in MRI scans, allowing for better visualization of lesions and abnormal vascularity . It does not directly impact cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its strong paramagnetic properties. The gadolinium ion in the compound is 9-coordinate with BOPTA acting as an 8-coordinating ligand. The ninth position is occupied by a water molecule, which exchanges rapidly with water molecules in the immediate vicinity of the strongly paramagnetic complex, providing a mechanism for MRI contrast enhancement .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a contrast agent in MRI scans. The compound is stable and does not degrade over time .
Metabolic Pathways
This compound is involved in specific metabolic pathways related to its excretion. It is taken up by hepatocytes and excreted through the biliary system .
Transport and Distribution
This compound is distributed within cells and tissues via its uptake by hepatocytes. It does not interact with any known transporters or binding proteins .
Subcellular Localization
Given its role as a contrast agent, it is likely to be distributed throughout the cell rather than localized to specific compartments or organelles .
Properties
IUPAC Name |
disodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11.Gd.2Na/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;;;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);;;/q;+3;2*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRMCSCVTYBQK-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26GdN3Na2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747843 |
Source


|
| Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113662-22-9 |
Source


|
| Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)
